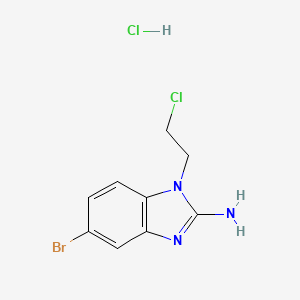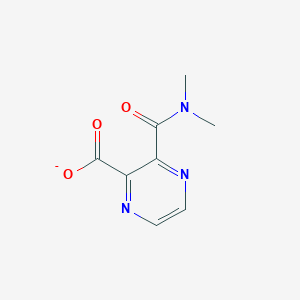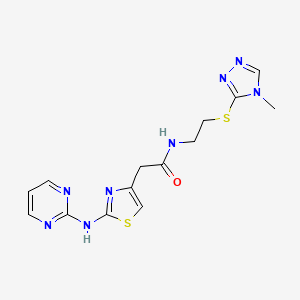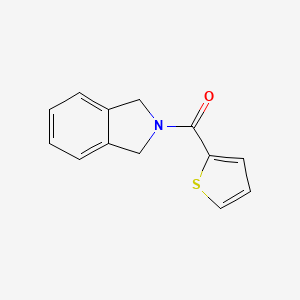![molecular formula C14H17Cl2FN4O B2830930 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride CAS No. 2418704-34-2](/img/structure/B2830930.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an aminomethyl group, a fluorophenyl group, a chloropyrazolyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride typically involves multiple steps:
-
Formation of the Aminomethyl-2-fluorophenyl Intermediate
Starting Materials: 2-fluorobenzaldehyde and an appropriate amine.
Reaction Conditions: Reductive amination using a reducing agent such as sodium cyanoborohydride.
-
Synthesis of the Chloropyrazolyl Intermediate
Starting Materials: 4-chloropyrazole and a suitable alkylating agent.
Reaction Conditions: Alkylation under basic conditions, often using potassium carbonate as a base.
-
Coupling of Intermediates
Starting Materials: The aminomethyl-2-fluorophenyl intermediate and the chloropyrazolyl intermediate.
Reaction Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
-
Formation of the Hydrochloride Salt
Starting Materials: The coupled product and hydrochloric acid.
Reaction Conditions: Dissolution in an appropriate solvent followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the aminomethyl or pyrazolyl groups.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely but often involves the use of catalysts or specific solvents.
Products: Substituted derivatives, which can be tailored for specific applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Methanol, ethanol, dichloromethane, depending on the reaction type.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with various biological molecules, including enzymes and receptors.
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Potential: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide: The base form without the hydrochloride salt.
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)butanamide: A similar compound with a butanamide moiety instead of propanamide.
Uniqueness
Functional Groups: The combination of aminomethyl, fluorophenyl, and chloropyrazolyl groups provides unique chemical properties.
Solubility and Stability: The hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4O.ClH/c1-9(20-8-12(15)7-19-20)14(21)18-6-11-3-2-10(5-17)4-13(11)16;/h2-4,7-9H,5-6,17H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFCHCLZSCHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=C(C=C1)CN)F)N2C=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2830855.png)










![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2830870.png)
